

An In-depth Technical Guide to the Chemical Properties of 2-(Dibutylamino)acetamide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **2-(Dibutylamino)acetamide** is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available information for structurally related compounds and general chemical principles. The synthesis and characterization protocols are proposed based on established methods for similar molecules.

Introduction

2-(Dibutylamino)acetamide, also known as N,N-dibutylglycinamide, is a disubstituted amino acid amide. Its structure, featuring a tertiary amine and an amide functional group, suggests potential applications in medicinal chemistry and materials science. The lipophilic butyl groups combined with the polar amide and amino moieties impart an amphiphilic character to the molecule, which may influence its biological activity and physical properties. This document aims to provide a detailed technical overview of its chemical properties, plausible synthetic routes, and potential areas of biological investigation.

Chemical and Physical Properties

Precise experimental data for **2-(Dibutylamino)acetamide** is not readily available. Therefore, this section presents data for closely related compounds to provide an estimated physicochemical profile.



Table 1: Physicochemical Data of 2-(Dibutylamino)acetamide and Related Compounds

Property	Value	Compound	Source
Molecular Formula	C10H22N2O	2- (Dibutylamino)acetami de (Predicted)	-
Molecular Weight	186.30 g/mol	2- (Dibutylamino)acetami de (Predicted)	-
CAS Number	97474-13-0	Acetamide, N-butyl-2- (butylamino)-	[1]
Molecular Formula	C10H22N2O	Acetamide, N-butyl-2- (butylamino)-	[1]
Molecular Weight	186.29 g/mol	Acetamide, N-butyl-2- (butylamino)-	[1]
IUPAC Name	N,N-dibutylacetamide	N,N-Dibutylacetamide	[2]
CAS Number	1563-90-2	N,N-Dibutylacetamide	[2]
Molecular Formula	C10H21NO	N,N-Dibutylacetamide	[2]
Molecular Weight	171.28 g/mol	N,N-Dibutylacetamide	[2]
Predicted XLogP3	2.2	N,N-Dibutylacetamide	[2]
GHS Hazard Statements	H315, H319, H335	N,N-Dibutylacetamide	[2]

Experimental Protocols

The synthesis of **2-(Dibutylamino)acetamide** can be approached through standard amidation reactions. Below is a proposed experimental protocol based on general methods for the synthesis of related 2-(alkylamino)acetamides.[3]

Synthesis of 2-(Dibutylamino)acetamide



Materials:

- 2-Chloroacetyl chloride
- Dibutylamine
- Ammonia (aqueous solution or gas)
- Anhydrous diethyl ether or dichloromethane (DCM)
- Sodium bicarbonate (NaHCO3)
- Anhydrous sodium sulfate (Na2SO4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- Synthesis of 2-chloro-N,N-dibutylacetamide:
 - Dissolve dibutylamine (2 equivalents) in anhydrous diethyl ether or DCM in a roundbottom flask equipped with a magnetic stirrer and a dropping funnel.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add 2-chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.
 - Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, filter the reaction mixture to remove dibutylamine hydrochloride salt.
 - Wash the filtrate with a saturated aqueous solution of NaHCO3, followed by brine.
 - Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude 2-chloro-N,N-dibutylacetamide.



- Amination of 2-chloro-N,N-dibutylacetamide:
 - Dissolve the crude 2-chloro-N,N-dibutylacetamide in a suitable solvent like ethanol or a sealed tube with excess aqueous ammonia.
 - Heat the mixture in a sealed vessel at a temperature ranging from 50 to 100 °C. The reaction time can vary from a few hours to overnight.
 - Monitor the reaction by TLC.
 - After completion, cool the reaction mixture and remove the solvent under reduced pressure.
 - Dissolve the residue in a suitable organic solvent and wash with water to remove excess ammonia and ammonium salts.
 - Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(Dibutylamino)acetamide.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be
 recorded to confirm the molecular structure. The proton NMR would be expected to show
 signals for the butyl group protons (triplets and multiplets), a singlet for the methylene group
 adjacent to the amine, and a broad singlet for the amide protons.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amide (around 3300-3100 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-N stretching vibrations.



Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for **2-(Dibutylamino)acetamide**, the N,N-disubstituted acetamide moiety is present in various biologically active molecules. For instance, a series of 3-(N,N-disubstituted)acetamide-1-R-2-aminobenzimidazolium chlorides have been shown to exhibit pharmacological properties such as decreased platelet aggregation and antioxidant activity.[4] These findings suggest that **2-(Dibutylamino)acetamide** could be a scaffold for the development of novel therapeutic agents.

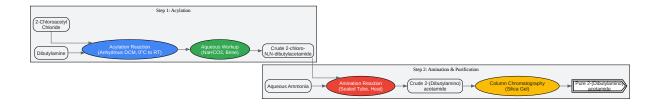
Hypothetical Signaling Pathway Involvement:

Given the antioxidant potential of related structures, **2-(Dibutylamino)acetamide** could potentially modulate intracellular signaling pathways sensitive to redox status, such as the Nrf2-Keap1 pathway, which is a key regulator of cellular antioxidant responses. However, this is purely speculative and requires experimental validation.

Visualizations Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis and purification of **2- (Dibutylamino)acetamide**.





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Caption: Proposed workflow for the synthesis of **2-(Dibutylamino)acetamide**.

Conclusion

2-(Dibutylamino)acetamide is a molecule of interest for which detailed experimental data remains to be published. This guide provides a framework for its synthesis and characterization based on established chemical literature for analogous compounds. The presence of the N,N-disubstituted acetamide moiety in other biologically active molecules suggests that **2-(Dibutylamino)acetamide** could be a valuable building block for the development of new chemical entities with potential therapeutic applications. Further research is warranted to fully elucidate its chemical properties, biological activities, and potential signaling pathway interactions.

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